1-Benzothiophen-3-ylmethanol
Overview
Description
1-Benzothiophen-3-ylmethanol is a compound that is related to the family of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic and optical properties.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium iodide in conjunction with potassium iodide or promoted by radicals in alcoholic media, leading to different benzothiophene derivatives with fair to excellent yields .
Molecular Structure Analysis
Benzothiophene derivatives, such as those mentioned in the papers, often exhibit planar molecular structures. For example, benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene homologues, are structurally characterized by single-crystal X-ray analysis and are found to be completely planar and packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their ability to stack in solid-state arrangements.
Chemical Reactions Analysis
Benzothiophene derivatives can participate in various chemical reactions. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives undergo reversible photocyclization to produce closed-ring forms that exhibit photochromic properties. These closed-ring forms are stable and can undergo multiple coloration/decoloration cycles without losing performance . Additionally, benzothiophene-based copolymers can be synthesized electrochemically and can exhibit multicolored electrochromic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planar structure and the ability to form herringbone packing arrangements contribute to their solid-state properties. The electrochromic properties of copolymers based on benzothiophene units, such as those combining 1,4-di(thiophen-3-yl)benzene with other thiophene derivatives, can display various colors and fast switching times, indicating potential applications in smart windows and displays . The photochromic benzothiophene derivatives are characterized by their thermal stability and resistance to fatigue, which are important for applications that require long-term performance .
Scientific Research Applications
Summary of the Application
Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used for the synthesis of a wide range of 3-substituted benzothiophenes .
Methods of Application or Experimental Procedures
The method involves an aryne reaction with alkynyl sulfides affording benzothiophenes . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Results or Outcomes
The method provides a novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .
2. Biological Evaluation of Benzothiophene Derivatives
Summary of the Application
Benzothiophene derivatives have been synthesized and their antimicrobial properties have been tested against indicator microorganisms .
Methods of Application or Experimental Procedures
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the compounds were tested against four indicator microorganisms .
Results or Outcomes
Some benzothiophene derivatives displayed high antibacterial activity against S. aureus . Additionally, some compounds showed high antioxidant capacities .
3. Organic Field-Effect Transistors (OFET) Devices
Summary of the Application
Benzothiophene derivatives, specifically 1benzothieno3,2-bbenzothiophene (BTBT), have been utilized in high-mobility OFET devices .
Methods of Application or Experimental Procedures
The BTBT molecule is used in the fabrication of OFET devices due to its high mobility .
Results or Outcomes
The use of BTBT in OFET devices has led to high-mobility performance .
4. Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
Summary of the Application
BTBT has also been utilized in DSSCs and OPVs as an alternative to fullerene .
Methods of Application or Experimental Procedures
BTBT is used as an active layer in DSSCs and OPVs .
Results or Outcomes
The use of BTBT in DSSCs and OPVs has shown promising results as an alternative to fullerene .
5. Synthesis of Multisubstituted Benzothiophenes
Summary of the Application
Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used for the synthesis of a wide range of 3-substituted benzothiophenes .
Methods of Application or Experimental Procedures
The method involves an aryne reaction with alkynyl sulfides affording benzothiophenes . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Results or Outcomes
The method provides a novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .
6. Biological and Pharmacological Applications
Summary of the Application
Benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years . They are known as strong inhibitors of lipid peroxidation .
Methods of Application or Experimental Procedures
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the compounds were tested against four indicator microorganisms .
Results or Outcomes
Some benzothiophene derivatives displayed high antibacterial activity against S. aureus . Additionally, some compounds showed high antioxidant capacities .
Safety And Hazards
properties
IUPAC Name |
1-benzothiophen-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMKSKKGSUAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380002 | |
Record name | 1-benzothiophen-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-3-ylmethanol | |
CAS RN |
5381-24-8 | |
Record name | Benzo[b]thiophene-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5381-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzothiophen-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophen-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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